molecular formula C18H21NO4S2 B2824375 4-(Benzylsulfonyl)-1-(phenylsulfonyl)piperidine CAS No. 2034521-15-6

4-(Benzylsulfonyl)-1-(phenylsulfonyl)piperidine

Cat. No. B2824375
CAS RN: 2034521-15-6
M. Wt: 379.49
InChI Key: MSIMWCXIUWHWNY-UHFFFAOYSA-N
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Description

4-(Benzylsulfonyl)-1-(phenylsulfonyl)piperidine is a chemical compound that falls under the category of piperidines . Piperidines are versatile building blocks and important intermediates in many applications, especially for the synthesis of pharmaceuticals, agrochemicals, and rubber chemicals .


Synthesis Analysis

The synthesis of piperidine derivatives, such as this compound, often involves the use of N-acyl-2,3-dihydro-4-pyridones . These intermediates are reduced using zinc/acetic acid, which is a simple, inexpensive, and mild method . Another method involves the use of a base-free Pd (DMSO) 2 (TFA) 2 catalyst, which enables the synthesis of six-membered nitrogen heterocycles via a Wacker-type aerobic oxidative cyclization of alkenes .


Chemical Reactions Analysis

Piperidine derivatives, including this compound, can participate in various chemical reactions. For instance, they can undergo a Pd-catalyzed methodology that provides an efficient synthetic route to biologically relevant arylpiperazines under aerobic conditions . They can also participate in a visible-light-promoted decarboxylative annulation protocol .

Scientific Research Applications

Enzymatic Metabolism and Drug Development

4-(Benzylsulfonyl)-1-(phenylsulfonyl)piperidine derivatives have been investigated for their role in the oxidative metabolism of pharmaceutical compounds. For instance, in the study of Lu AA21004, a novel antidepressant, the metabolism pathway involves the oxidation to various metabolites catalyzed by enzymes such as CYP2D6, CYP3A4/5, and others, indicating the importance of such compounds in drug metabolism and disposition (Hvenegaard et al., 2012).

Synthesis and Biological Activity

Synthesis and spectral analysis of compounds containing the piperidine structure, such as 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides, have been conducted to evaluate their biological activities. These compounds exhibit interesting properties, such as inhibitory activity against butyrylcholinesterase, highlighting their potential for therapeutic applications (Khalid et al., 2016).

Antimicrobial and Anticholinesterase Activities

Research into 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives has shown significant anti-acetylcholinesterase activity, making them candidates for treating conditions like dementia. Such studies underline the compound's potential in developing treatments for neurodegenerative diseases (Sugimoto et al., 1990).

Development of Serotonin 4 Receptor Agonists

Benzamide derivatives, including structures related to this compound, have been synthesized and evaluated for their potential as serotonin 4 receptor agonists. These compounds are explored for their ability to enhance gastrointestinal motility, demonstrating the versatility of the piperidine scaffold in drug development (Sonda et al., 2004).

Novel Synthesis Methods

Studies have also focused on novel synthesis methods involving piperidine derivatives for potential pharmaceutical applications. For example, the microwave-assisted synthesis of new sulfonyl hydrazones showcases the methodological advancements in creating compounds with significant biological activities (Karaman et al., 2016).

properties

IUPAC Name

1-(benzenesulfonyl)-4-benzylsulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S2/c20-24(21,15-16-7-3-1-4-8-16)17-11-13-19(14-12-17)25(22,23)18-9-5-2-6-10-18/h1-10,17H,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSIMWCXIUWHWNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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